molecular formula C21H16ClFN4O2S B3396729 5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1019103-99-1

5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No.: B3396729
CAS No.: 1019103-99-1
M. Wt: 442.9 g/mol
InChI Key: MBWQIBRHLRDRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide, features a pyrazole core substituted with a 4-(4-fluorophenyl)thiazole moiety and a 2-methoxybenzamide group. This structure integrates halogenated aromatic systems (chloro, fluoro) and heterocyclic motifs (pyrazole, thiazole), which are common in pharmacologically active molecules.

Properties

IUPAC Name

5-chloro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-9-19(25-20(28)16-10-14(22)5-8-18(16)29-2)27(26-12)21-24-17(11-30-21)13-3-6-15(23)7-4-13/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWQIBRHLRDRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with variations in aryl substituents. Key comparisons include:

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm)
3a Phenyl, Phenyl 68 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3d 4-Fluorophenyl , Phenyl 71 181–183 7.51–7.21 (m, 9H)
3e 4-Chlorophenyl, Phenyl 66 172–174 7.61–7.43 (m, 9H)
  • Key Findings :
    • The fluorophenyl-substituted 3d exhibits a higher melting point (181–183°C) compared to phenyl- or chlorophenyl-substituted analogs (e.g., 3a: 133–135°C), suggesting enhanced crystallinity due to fluorine's electronegativity and stronger intermolecular interactions .
    • Yields remain consistent (~65–71%) regardless of aryl substitution, indicating robustness in the coupling reaction using EDCI/HOBt .

Isostructural Thiazole Derivatives ()

Compounds 4 and 5 are isostructural thiazole derivatives with triazolyl and fluorophenyl groups. Their structural data reveals:

  • Crystallography : Both compounds crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group in 5 adopts a near-perpendicular orientation relative to the molecular plane, a conformation that may influence packing efficiency and solubility .

Thiophene-Substituted Thiazole Analogs ()

The compound 5-chloro-2-methoxy-N-[3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl]benzamide () replaces the fluorophenyl group with a thiophene ring. Key differences include:

  • Electronic Properties : Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to fluorophenyl’s electronegative profile.
  • Biological Implications : Thiophene-containing analogs often exhibit altered binding affinities in kinase inhibitors or antimicrobial agents, though specific activity data is unavailable here .

Complex Benzamide Derivatives ()

The compound 5-chloro-N-[4-[[2,3-dihydro-5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]-2-ethoxy-4-fluoro-benzamide () features a branched substituent with methoxymethyl and ethoxy groups.

  • Molecular Weight : With a formula of C₂₇H₃₂ClFN₄O₅ (MW ~555 g/mol), this derivative is significantly bulkier than the target compound, likely reducing membrane permeability but improving metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.